2-Hydroxy-3,4,5,6-tetramethoxychalcone
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Overview
Description
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a chalcone derivative with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol . Chalcones are a class of natural products belonging to the flavonoid family, characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired chalcone product.
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4,5,6-tetramethoxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding dihydrochalcone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace methoxy groups under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of substituted chalcones with various functional groups.
Scientific Research Applications
Mechanism of Action
The biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from the hydroxyl group.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
2-Hydroxy-3,4,5,6-tetramethoxychalcone can be compared with other chalcone derivatives:
2-Hydroxy-2,4,5,6-tetramethoxychalcone: Similar structure but different substitution pattern, leading to variations in biological activity.
4-Hydroxy-2,3,4,6-tetramethoxychalcone: Another derivative with distinct properties and applications.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFCYYMOLJMDZ-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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